molecular formula C8H6ClIO3 B8452058 3-Chloro-5-iodo-4-methoxybenzoic acid

3-Chloro-5-iodo-4-methoxybenzoic acid

Cat. No.: B8452058
M. Wt: 312.49 g/mol
InChI Key: BFCXETQQBNMRHL-UHFFFAOYSA-N
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Description

3-Chloro-5-iodo-4-methoxybenzoic acid is a halogenated benzoic acid derivative characterized by a methoxy group at position 4, chlorine at position 3, and iodine at position 5 on the aromatic ring. Halogenation and methoxy substitution patterns are common in pharmaceuticals, influencing solubility, receptor binding, and metabolic stability .

Properties

Molecular Formula

C8H6ClIO3

Molecular Weight

312.49 g/mol

IUPAC Name

3-chloro-5-iodo-4-methoxybenzoic acid

InChI

InChI=1S/C8H6ClIO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12)

InChI Key

BFCXETQQBNMRHL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)C(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs with Alkoxy and Halogen Substituents

3-Chloro-5-methoxy-4-propoxybenzoic Acid (CAS 723245-47-4)
  • Structure : Differs by replacing iodine with a propoxy group at position 3.
  • Applications: Used as a drug impurity reference standard.
  • Safety : Requires precautions (e.g., H303+H313+H333 safety codes) due to risks of inhalation and dermal exposure .
4-Chloro-3-methoxybenzoic Acid (CAS 85740-98-3)
  • Structure : Lacks iodine and has chlorine at position 4 instead of 3.
  • Physicochemical Properties : Similar refractive index (1.592–1.596 at 20°C) and solubility in alkaline solutions (1 g dissolves in 25 mL of 0.5 N NaOH) .
  • Assay : USP-grade purity (≥98%) via potentiometric titration .

Pharmacologically Active Derivatives

ML10302 and SR59768 (5-HT4 Receptor Agonists)
  • Structure: Esters of 4-amino-5-chloro-2-methoxybenzoic acid with piperidine derivatives.
  • Activity: Potent intestinal prokinetic agents (ED50 ~24 nmol/kg in dogs) via 5-HT4 and muscarinic receptor activation.
  • Key Difference: The amino and ester groups enhance receptor specificity, reducing off-target cardiac risks .
3-Chloro-4-{[(Cyanomethyl)carbamoyl]methoxy}-5-methoxybenzoic Acid
  • Structure: Features a cyanomethyl carbamoyl methoxy side chain (C12H11ClN2O5).
  • Properties : Increased molecular complexity may impact bioavailability due to hydrogen bonding from the carbamoyl group .

Halogenated Benzaldehyde Derivatives

3-Chloro-5-methoxybenzaldehyde (CAS 164650-68-4)
  • Structure : Replaces the carboxylic acid with an aldehyde group.
  • Implications : The aldehyde group reduces acidity (pKa ~10 vs. ~2–4 for benzoic acids), altering reactivity and solubility .

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Formula Key Substituents Melting Point/Refractive Index Applications
3-Chloro-5-iodo-4-methoxybenzoic acid Not provided Cl (3), I (5), OMe (4) N/A Hypothetical pharmaceutical intermediate
3-Chloro-5-methoxy-4-propoxybenzoic acid C11H13ClO4 Cl (3), OMe (5), OPr (4) Not provided Drug impurity standard
4-Chloro-3-methoxybenzoic acid C8H7ClO3 Cl (4), OMe (3) Refractive index 1.592–1.596 USP reference material

Table 2: Pharmacological Activity Comparison

Compound Target Receptor ED50 (nmol/kg) Cardiac Effects Mechanism of Action
ML10302 5-HT4 24 None Cholinergic pathway activation
Cisapride 5-HT4 30–3000 QTc prolongation Non-selective ion channel interaction
SR59768 5-HT4 23 None Similar to ML10302

Key Findings and Implications

Substituent Effects: Halogens: Iodine at position 5 (vs. Alkoxy Groups: Propoxy (vs. methoxy) improves lipophilicity but may reduce aqueous solubility .

Pharmacological Safety :

  • Esters like ML10302 demonstrate that structural modifications (e.g., piperidine side chains) can eliminate cardiac risks seen in older drugs like cisapride .

Synthetic Considerations :

  • Carboxylic acid derivatives (e.g., 4-Chloro-3-methoxybenzoic acid) require stringent purity assays (≥98%) for pharmaceutical use .

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